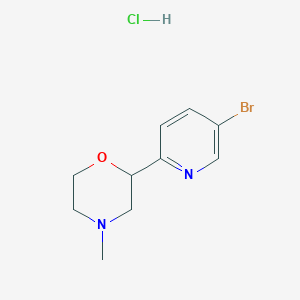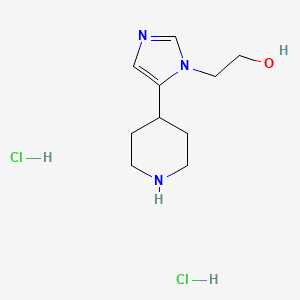
2-(5-Piperidin-4-yl-imidazol-1-yl)-ethanol dihydrochloride
Übersicht
Beschreibung
2-(5-Piperidin-4-yl-imidazol-1-yl)-ethanol dihydrochloride, also known as 2-PIPE, is an organic compound with a molecular formula of C7H14N2O·2HCl. It is a colorless, odorless, hygroscopic solid with a melting point of 93-95 °C. 2-PIPE is a widely used reagent in organic chemistry, particularly in the synthesis of peptides and peptidomimetics. It is also used as a catalyst in the synthesis of polymers, dyes, and other materials.
Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives
The compound 2-(5-Piperidin-4-yl-imidazol-1-yl)-ethanol dihydrochloride is related to various piperidine derivatives synthesized for potential biological activities. For instance, Rajkumar et al. (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which were tested for antimicrobial activities, with some showing excellent results compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014). Similarly, the synthesis of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives was reported by Raju, Sasidhar, & Vidyadhara (2020), with some showing promising antitubercular activity (Raju, Sasidhar, & Vidyadhara, 2020).
Cytotoxicity and Antitumor Evaluation
Al-Omran et al. (2014) synthesized compounds including piperidine and evaluated their cytotoxicity against various human tumor and normal cell lines. The synthesized compounds exhibited higher inhibitory effects compared to the reference drug, doxorubicin, indicating potential for antitumor applications (Al-Omran, Mohareb, & El-Khair, 2014).
Chemical Structure and Reactivity
Structural Analysis
Yıldırım et al. (2006) determined the crystal structure of N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, providing insights into the molecular structure and potential tautomeric forms, which are crucial for understanding the reactivity and interactions of similar compounds (Yıldırım, Akkurt, Servi, Genç, Şekerci, & Fun, 2006).
Synthesis and Characterization of Related Compounds
Shevchuk et al. (2012) developed a convenient synthesis of 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles and subsequent reduction, extending the method to benzo analogues. This synthesis approach could be relevant for the preparation of related compounds containing piperidine structures (Shevchuk, Liubchak, Nazarenko, Yurchenko, Volochnyuk, Grygorenko, & Tolmachev, 2012).
Eigenschaften
IUPAC Name |
2-(5-piperidin-4-ylimidazol-1-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c14-6-5-13-8-12-7-10(13)9-1-3-11-4-2-9;;/h7-9,11,14H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGSQHPHTPMTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CN2CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Piperidin-4-yl-imidazol-1-yl)-ethanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride](/img/structure/B1402580.png)
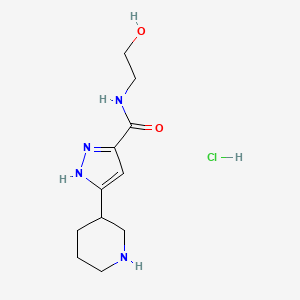
![3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402584.png)
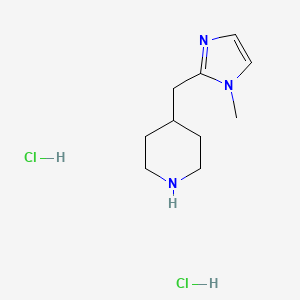
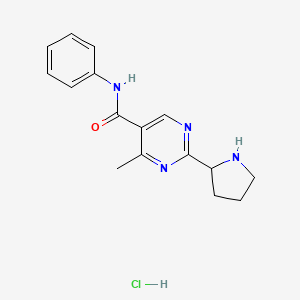
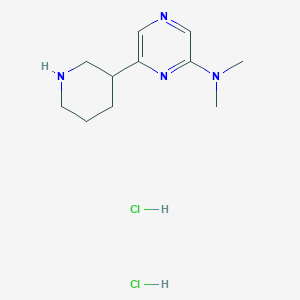
![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride](/img/structure/B1402590.png)
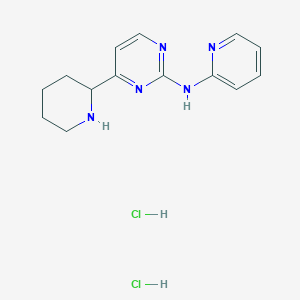
![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-1-methyl-ethyl]-amidehydrochloride](/img/structure/B1402592.png)
